molecular formula C18H18ClN5O B2954055 5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923147-12-0

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2954055
CAS No.: 923147-12-0
M. Wt: 355.83
InChI Key: ROZNQQBBOINMAL-UHFFFAOYSA-N
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Description

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole scaffold, a privileged structure in medicinal chemistry known for its high chemical stability and ability to participate in hydrogen bonding . This compound is of significant interest in early-stage drug discovery and biochemical research. The 5-amino-1,2,3-triazole-4-carboxamide core is an advanced chemical scaffold that has been demonstrated to disarm the bacterial SOS response, a pathway implicated in antibiotic tolerance and the emergence of resistance . Inhibiting this pathway with small molecules, often termed DISARMERs (Drugs that Inhibit SOS Activation to Repress Mechanisms Enabling Resistance), represents a promising adjuvant strategy to enhance the efficacy of conventional antibiotics and slow the development of resistance . Furthermore, 1,2,3-triazole derivatives are extensively investigated for a wide spectrum of biological activities, including potential anticancer and antifungal applications . The specific substitution pattern with 2-chlorobenzyl and 4-methylbenzyl groups is designed to modulate the compound's properties and target affinity. This product is provided for research purposes to support the exploration of novel therapeutic agents and biochemical tools. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-6-8-13(9-7-12)11-24-17(20)16(22-23-24)18(25)21-10-14-4-2-3-5-15(14)19/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZNQQBBOINMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, characterized by its unique molecular structure that includes a triazole ring and various functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.8 g/mol
  • CAS Number : 899972-77-1

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors in biological systems. The triazole ring can form hydrogen bonds and π-π interactions, enhancing binding to biological macromolecules. The amino and chlorobenzyl groups may also contribute to its binding affinity and specificity .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown remarkable selectivity against various bacterial strains including Bacillus subtilis and Escherichia coli. The introduction of halogen substituents has been found to enhance antibacterial properties through mechanisms such as DNA-gyrase inhibition .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Mechanism
Compound AE. coli0.25 µg/mLDNA-gyrase inhibition
Compound BS. aureus5 µg/mLCell wall synthesis disruption
This compoundVarious Gram-positive and Gram-negative bacteriaTBDTBD

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Investigations into cell apoptosis and reactive oxygen species (ROS) production revealed that certain triazole hybrids significantly triggered cell death in lung cancer models .

Table 2: Anticancer Activity of Triazole Derivatives

Compound NameCancer TypeIC50 Value (µM)Mechanism
Compound XLung cancer6.06Apoptosis induction
Compound YBreast cancerTBDROS generation
This compoundTBDTBD

Case Studies

A notable case study involved the optimization of a series of triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The study highlighted the importance of structural modifications in enhancing potency and selectivity against the parasite while minimizing toxicity to mammalian cells . This underscores the potential therapeutic applications of compounds like this compound in infectious diseases.

Scientific Research Applications

There appears to be a mix-up in the query. The request is for information on "5-amino-N-(2-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide," but the search results primarily discuss "5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide". Because of this, the information below will focus on the requested compound where possible, but may include information on the related compound when necessary.

This compound

This compound is a substituted triazole compound. Triazole compounds have a variety of applications, including uses as pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClN5O
  • Molecular Weight : 355.8 g/mol

Potential Applications

Research suggests that 5-amino-N-(4-fluorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide may possess significant biological activities, specifically antimicrobial, antifungal, and antiviral properties. It may also act as an inhibitor of specific enzymes or receptors, offering potential therapeutic benefits in treating various diseases, including cancer and inflammatory conditions, by interacting with specific molecular targets within biological systems.

Related Triazole Compounds

Other related triazole compounds and their unique aspects:

  • 5-amino-N-(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group; the different halogen substituent may influence biological activity.
  • 5-amino-N-(4-methylphenyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Lacks fluorine substitution, focuses on methylphenyl interactions.
  • 5-amino-N-(4-bromobenzyl)-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: Contains bromine instead of fluorine and may exhibit different reactivity patterns.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects on Bioactivity: The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions with target proteins compared to 4-methylphenyl (in RXF 393-active analogs) or 4-fluorophenyl (in SNB-75-active analogs) . Chlorine’s electronegativity and size could improve binding affinity over fluorine or methoxy groups.
  • Amino Group vs. Methyl Group: The 5-amino group in the target compound and analogs (e.g., CAI) enables hydrogen bonding with biological targets, unlike methyl-substituted triazoles (e.g., derivatives), which rely on hydrophobic interactions .
  • Metabolic Stability: CAI undergoes phase I metabolism, cleaving into inactive benzophenone and triazole metabolites . The target compound’s simpler benzyl substituents may reduce metabolic degradation compared to CAI’s complex benzoyl-dichlorobenzyl group.

Pharmacological Profiles

  • Anticancer Activity :
    Analogs with dichlorophenyl or dimethoxyphenyl amide groups show cell line-specific antiproliferative effects (e.g., RXF 393 renal cancer, GP = -13.42%) . The target compound’s 2-chlorobenzyl/4-methylbenzyl combination may target similar pathways but with improved selectivity.
  • Structural similarities imply the target compound could share this mechanism.

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